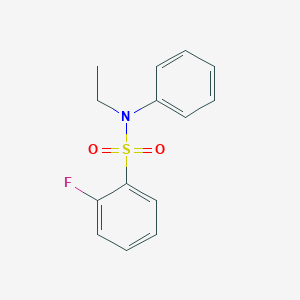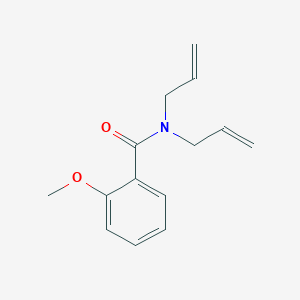
N-benzyl-3-cyclohexene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-cyclohexene-1-carboxamide, also known as BCH, is a chemical compound that has been widely studied for its potential applications in various fields of research. BCH is a cyclic amide that contains a benzyl group and a cyclohexene ring. The compound has a molecular weight of 205.28 g/mol and a melting point of 108-110°C. In
Mecanismo De Acción
The exact mechanism of action of N-benzyl-3-cyclohexene-1-carboxamide is not fully understood. However, studies have suggested that N-benzyl-3-cyclohexene-1-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-benzyl-3-cyclohexene-1-carboxamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-3-cyclohexene-1-carboxamide exhibits a wide range of biochemical and physiological effects. N-benzyl-3-cyclohexene-1-carboxamide has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. N-benzyl-3-cyclohexene-1-carboxamide has also been shown to have analgesic and antipyretic effects, as well as neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-3-cyclohexene-1-carboxamide is its ease of synthesis, which makes it readily available for research purposes. Additionally, N-benzyl-3-cyclohexene-1-carboxamide has been shown to exhibit a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one of the limitations of N-benzyl-3-cyclohexene-1-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-benzyl-3-cyclohexene-1-carboxamide. One area of interest is the development of N-benzyl-3-cyclohexene-1-carboxamide analogs with improved solubility and potency. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-benzyl-3-cyclohexene-1-carboxamide. Additionally, the potential therapeutic applications of N-benzyl-3-cyclohexene-1-carboxamide in the treatment of cancer, inflammation, and neurodegenerative diseases warrant further investigation.
Conclusion:
In conclusion, N-benzyl-3-cyclohexene-1-carboxamide is a versatile compound that has been widely studied for its potential applications in various fields of research. The synthesis of N-benzyl-3-cyclohexene-1-carboxamide is relatively straightforward, and the compound exhibits a wide range of biological activities. Further research on N-benzyl-3-cyclohexene-1-carboxamide and its analogs may lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-benzyl-3-cyclohexene-1-carboxamide involves the reaction of cyclohexanone with benzylamine in the presence of acetic acid as a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the amine using sodium borohydride. The resulting amine is then acylated with chloroformic acid to yield N-benzyl-3-cyclohexene-1-carboxamide.
Aplicaciones Científicas De Investigación
N-benzyl-3-cyclohexene-1-carboxamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and organic synthesis. N-benzyl-3-cyclohexene-1-carboxamide has been reported to exhibit a wide range of biological activities, including antiproliferative, antitumor, and anti-inflammatory properties.
Propiedades
Nombre del producto |
N-benzyl-3-cyclohexene-1-carboxamide |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
N-benzylcyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H17NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2,(H,15,16) |
Clave InChI |
NYFZHOMYYBOKHW-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=CC=C2 |
SMILES canónico |
C1CC(CC=C1)C(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
